molecular formula C14H16INO4 B13207703 1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid

1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B13207703
M. Wt: 389.18 g/mol
InChI Key: DQRONUKJPQVEDZ-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an iodine atom, and a pyrrolidine ring. Its molecular formula is C13H16INO4, and it has a molecular weight of 377.18 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid typically involves multiple steps, including the protection of functional groups, halogenation, and coupling reactions. One common method involves the protection of the amine group with a benzyloxycarbonyl (Cbz) group, followed by iodination of the pyrrolidine ring. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions may yield carboxylic acids or ketones.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for amines, while the iodine atom can participate in halogen bonding and other interactions. These properties enable the compound to modulate the activity of enzymes and other biological molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.

    1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid: Similar but with an ethyl group instead of an iodine atom.

Uniqueness

1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and enables specific chemical transformations not possible with other similar compounds. This uniqueness makes it a valuable compound for specialized applications in synthetic chemistry and biological research.

Properties

Molecular Formula

C14H16INO4

Molecular Weight

389.18 g/mol

IUPAC Name

4-iodo-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H16INO4/c1-14(12(17)18)7-11(15)8-16(14)13(19)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,17,18)

InChI Key

DQRONUKJPQVEDZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)I)C(=O)O

Origin of Product

United States

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